Spinulosin

Description

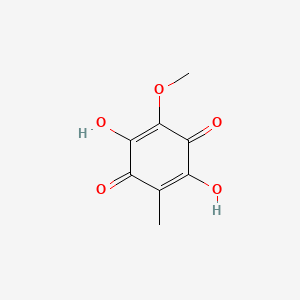

Structure

2D Structure

3D Structure

Properties

CAS No. |

85-23-4 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H8O5/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h9,12H,1-2H3 |

InChI Key |

GFAZBXKENDSJEB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)O)OC)O |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)OC)O |

Synonyms |

spinulosin |

Origin of Product |

United States |

Foundational & Exploratory

Spinulosin: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinulosin, a quinonoid secondary metabolite produced by the ubiquitous fungus Aspergillus fumigatus, has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the historical context of its identification and outlines comprehensive experimental protocols for its production, extraction, and purification from A. fumigatus cultures. Furthermore, this document presents key quantitative data, including spectroscopic information for its characterization, and explores its biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus fumigatus is a saprophytic fungus commonly found in various environments and is a well-known opportunistic human pathogen.[1] Beyond its clinical significance, A. fumigatus is a prolific producer of a wide array of secondary metabolites, which are small molecules not essential for its primary growth but often possessing potent biological activities. One such metabolite is this compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone), a member of the benzoquinone class of compounds.

The discovery of this compound from Aspergillus fumigatus dates back to early studies on the biochemistry of microorganisms.[2] It is a colored compound that has been noted for its contribution to the pigmentation of the fungus.[2] The study of this compound and its related compounds, such as fumigatin, has been a subject of interest due to their potential bioactivities.

This technical guide aims to provide a comprehensive resource for the scientific community on the discovery and isolation of this compound from A. fumigatus. It will cover the historical background, detailed experimental procedures for isolation and purification, quantitative data for characterization, and an overview of its biosynthesis.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

Quantitative data for this compound is crucial for its unambiguous identification and characterization. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₅ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Appearance | Dark purple needles | |

| Melting Point | 203 °C (decomposes) | |

| Mass Spectrometry (EI-MS) | m/z 184 (M⁺) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.26 (s, 1H), 5.95 (s, 1H), 3.85 (s, 3H), 2.05 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 182.1, 178.9, 150.1, 148.5, 115.8, 110.2, 60.9, 8.7 |

Experimental Protocols

Production of this compound from Aspergillus fumigatus

3.1.1. Fungal Strain and Culture Conditions

A strain of Aspergillus fumigatus known to produce this compound is required. The following protocol is based on cultivation in a liquid medium, which is amenable to scaling up for the production of larger quantities of the metabolite.

-

Fungal Strain: Aspergillus fumigatus (e.g., ATCC 13073)

-

Medium: Czapek-Dox Broth is a commonly used medium for the cultivation of Aspergillus species for secondary metabolite production.[4][5] The composition per liter of distilled water is as follows:

-

Sucrose: 30.0 g

-

Sodium Nitrate: 2.0 g

-

Dipotassium Phosphate: 1.0 g

-

Magnesium Sulfate: 0.5 g

-

Potassium Chloride: 0.5 g

-

Ferrous Sulfate: 0.01 g

-

-

Inoculation: Inoculate the sterile Czapek-Dox broth with a spore suspension of A. fumigatus to a final concentration of approximately 1 x 10⁶ spores/mL.

-

Incubation: Incubate the culture flasks in a shaking incubator at 25-30°C and 150-200 rpm for 10-14 days. The production of this compound is often associated with the stationary phase of fungal growth.[1]

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the culture filtrate of A. fumigatus.

3.2.1. Extraction

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or by centrifugation.

-

The culture filtrate is the primary source of extracellular this compound.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites.[6]

-

Combine the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

The crude extract contains a mixture of metabolites, and chromatographic techniques are necessary to isolate pure this compound.

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Prepare a silica gel column packed in a non-polar solvent such as hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light or with a suitable staining reagent.

-

Combine the fractions containing the purple-colored band corresponding to this compound.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC):

-

For final purification, the enriched fractions from column chromatography can be subjected to preparative TLC on silica gel plates or purified by semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

-

3.2.3. Crystallization

-

The purified this compound can be crystallized from a suitable solvent system, such as chloroform-methanol, to obtain dark purple needles.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is believed to start from acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase (PKS). The exact gene cluster responsible for this compound biosynthesis in A. fumigatus has not been definitively characterized in the literature, but a putative pathway can be proposed based on the biosynthesis of similar fungal benzoquinones.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways

The specific signaling pathways directly affected by this compound are not yet fully elucidated. However, quinonoid compounds, in general, are known to be redox-active and can interfere with cellular processes by generating reactive oxygen species (ROS) or by acting as Michael acceptors, leading to the covalent modification of cellular nucleophiles such as cysteine residues in proteins. This can potentially impact various signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are crucial for responding to cellular stress, including oxidative stress. The introduction of exogenous quinones can trigger MAPK signaling cascades as a cellular defense mechanism.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of the inflammatory response. The redox activity of quinones can modulate the activity of NF-κB.

Further research is needed to delineate the precise molecular targets and signaling cascades that are modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Aspergillus fumigatus. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with this intriguing fungal metabolite. The provided diagrams offer a visual representation of the isolation workflow and the putative biosynthetic pathway. While the historical context and isolation procedures are relatively established, the precise genetic basis of this compound biosynthesis and its specific interactions with cellular signaling pathways remain areas for future investigation. The information presented here lays the groundwork for further studies into the biological activities and potential applications of this compound.

References

- 1. [Process of fumigatin and this compound formation by Aspergillus fumigatus Fres and polarographic assay of these toxins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H8O5 | CID 66556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromatographic purification and homogeneity of extracellular acid proteinase of Aspergillus Fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

The Spinulosin Biosynthesis Pathway in Penicillium Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of spinulosin, a toluquinone-derived secondary metabolite produced by Penicillium species, most notably Penicillium spinulosum. Drawing upon the principles of fungal polyketide biosynthesis, this document outlines the hypothetical enzymatic steps, the corresponding gene cluster, and detailed experimental protocols for pathway elucidation and characterization.

Introduction to this compound and its Biosynthetic Origin

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a fungal polyketide that has garnered interest for its biological activities.[1] Like many fungal secondary metabolites, the biosynthesis of this compound is believed to originate from a dedicated biosynthetic gene cluster (BGC) encoding a core polyketide synthase (PKS) and a suite of tailoring enzymes. While the complete and experimentally validated pathway remains to be fully elucidated, a hypothetical pathway can be constructed based on known fungal metabolic pathways and identified precursors in P. spinulosum.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to initiate with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS). This is followed by a series of enzymatic modifications, including hydroxylation, methylation, and oxidation, to yield the final this compound molecule. Key precursors identified in P. spinulosum cultures, such as 3-methyl orsellinic acid, strongly support a polyketide origin.[2]

The proposed enzymatic steps are as follows:

-

Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain, which is then cyclized and released, likely as 3-methylorsellinic acid.

-

Decarboxylation (optional shunt): The 3-methylorsellinic acid can be decarboxylated to form orcinol, another known metabolite in related fungi.

-

Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the aromatic ring of the polyketide intermediate.

-

O-Methylation: An S-adenosyl methionine (SAM)-dependent O-methyltransferase installs the methoxy group onto a hydroxyl group of the intermediate.

-

Second Hydroxylation: Another hydroxylation event, likely catalyzed by a separate P450 monooxygenase, adds the second hydroxyl group to the aromatic ring.

-

Oxidation: Finally, an oxidase or dehydrogenase catalyzes the oxidation of the dihydroxylated intermediate to the corresponding toluquinone, this compound.

Hypothetical this compound Biosynthetic Gene Cluster

Fungal secondary metabolite biosynthetic pathways are typically encoded by genes clustered together on a chromosome. A hypothetical this compound BGC would likely contain the following key genes:

-

PKS: A non-reducing polyketide synthase responsible for synthesizing the polyketide backbone.

-

Hydroxylases: One or more genes encoding cytochrome P450 monooxygenases for the hydroxylation steps.

-

O-Methyltransferase: A gene encoding an O-methyltransferase.

-

Oxidase/Dehydrogenase: A gene encoding an enzyme for the final oxidation step.

-

Transcription Factor: A regulatory gene, often containing a Zn(II)2Cys6 binuclear cluster domain, that controls the expression of the other genes in the cluster.

-

Transporter: A gene encoding a membrane transporter, likely from the Major Facilitator Superfamily (MFS), to export this compound out of the cell.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound from Penicillium spinulosum cultures. However, for context, the production of other secondary metabolites in Penicillium species can range from micrograms to hundreds of milligrams per liter, depending on the compound, strain, and culture conditions. For example, an engineered strain of Penicillium chrysogenum was reported to produce up to 203.5 µg/L of camptothecin.

| Parameter | Value | Species | Reference |

| This compound Yield | Data not available | P. spinulosum | - |

| Camptothecin Yield | up to 203.5 µg/L | P. chrysogenum |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via CRISPR/Cas9

This protocol describes a method for targeted gene deletion in P. spinulosum to functionally characterize candidate genes in the putative this compound BGC.

Materials:

-

P. spinulosum strain

-

Cas9 protein and sgRNA (custom synthesized)

-

Donor DNA with homology arms flanking a selection marker

-

Protoplasting buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate, pH 5.8)

-

Lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase)

-

PEG-calcium transformation buffer (e.g., 40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

-

Regeneration medium (e.g., potato dextrose agar with 1.2 M sorbitol)

-

Appropriate selection agent

Procedure:

-

sgRNA Design: Design sgRNAs targeting the gene of interest using a suitable online tool.

-

Donor DNA Construction: Amplify ~1 kb regions upstream and downstream of the target gene (homology arms). Assemble these with a selection marker cassette using techniques like Gibson assembly or overlap extension PCR.

-

Protoplast Preparation:

-

Grow P. spinulosum in liquid medium to the mid-log phase.

-

Harvest mycelia by filtration and wash with protoplasting buffer.

-

Resuspend mycelia in protoplasting buffer containing the lytic enzyme cocktail.

-

Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

-

Separate protoplasts from mycelial debris by filtration through sterile glass wool.

-

Wash protoplasts with STC buffer (1.2 M sorbitol, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5).

-

-

Transformation:

-

Incubate purified Cas9 protein with the sgRNA to form the ribonucleoprotein (RNP) complex.

-

Mix the protoplasts with the RNP complex and the donor DNA.

-

Add PEG-calcium transformation buffer and incubate.

-

Plate the transformation mix onto regeneration medium containing the appropriate selection agent.

-

-

Screening and Verification:

-

Isolate genomic DNA from putative transformants.

-

Verify gene deletion by PCR using primers flanking the target gene and internal to the selection marker.

-

Confirm the absence of the target gene transcript by RT-qPCR.

-

Metabolite Analysis by HPLC

This protocol outlines a general method for the extraction and quantification of this compound from P. spinulosum cultures.

Materials:

-

P. spinulosum culture (liquid or solid)

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

This compound analytical standard

-

HPLC system with a C18 column and a UV/Vis or DAD detector

Procedure:

-

Extraction:

-

Liquid Culture: Extract the culture filtrate with an equal volume of ethyl acetate. Separate the organic layer and evaporate to dryness.

-

Solid Culture: Macerate the agar culture in ethyl acetate, sonicate, and filter. Evaporate the filtrate to dryness.

-

-

Sample Preparation:

-

Resuspend the dried extract in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B). For example, start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the UV absorbance maximum of this compound (around 290 nm).

-

-

Quantification:

-

Prepare a standard curve of the this compound analytical standard at known concentrations.

-

Inject the samples and integrate the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples based on the standard curve.

-

Conclusion

The biosynthesis of this compound in Penicillium species presents a compelling area of study for natural product chemists and molecular biologists. While the exact enzymatic machinery remains to be definitively characterized, the proposed pathway, based on established principles of fungal polyketide biosynthesis, provides a solid framework for future research. The application of modern genetic and analytical techniques, as outlined in this guide, will be instrumental in fully elucidating the this compound biosynthetic pathway, potentially enabling the engineered production of this compound and its derivatives for pharmaceutical and other applications.

References

- 1. Studies in the biochemistry of micro-organisms: Synthesis of this compound (3:6-dihydroxy-4-methoxy-2:5-toluquinone) a metabolic product of Penicillium spinulosum Thom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the biosynthesis of phenols in fungi. Biosynthesis of 3,4-dimethoxy-6-methyltoluquinol and gliorosein in Gliocladium roseum I.M.I. 93 065 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinulosin: A Technical Guide to Its Natural Sources and Fungal Producers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spinulosin is a naturally occurring benzoquinone, a class of secondary metabolites produced by various microorganisms. Characterized by its distinctive purple-black crystalline structure, this polyketide has attracted interest for its biological activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a detailed focus on its fungal producers. It consolidates information on the influence of culture conditions on its synthesis, outlines detailed experimental protocols for its isolation and purification, and illustrates the key biosynthetic and regulatory signaling pathways involved in its production.

Introduction to this compound

This compound (IUPAC Name: 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione) is a fungal metabolite first identified as a metabolic product of Penicillium spinulosum.[1] It is also known by synonyms such as hydroxyfumigatin and 3,6-dihydroxy-5-methoxy-p-toluquinone.[1][2] The compound is slightly soluble in cold water but more so in hot water and dissolves in dilute NaOH solutions to produce a purple solution with a bluish hue.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₅ | [1][2][3] |

| Molecular Weight | 184.15 g/mol | [1][2][3] |

| CAS Registry Number | 85-23-4 | [1][2] |

| Appearance | Purple-black crystals | [1] |

| Melting Point | 202°C | [1] |

| InChIKey | GFAZBXKENDSJEB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=O)C(=C(C1=O)O)OC)O | [1] |

Natural Sources and Fungal Producers

This compound is primarily a product of fungal secondary metabolism. While various fungi are prolific producers of pigments and other polyketides, specific species are consistently cited as the main sources of this compound.[4][5]

Primary Fungal Producers

The most well-documented producers of this compound belong to the genera Aspergillus and Penicillium.

-

Aspergillus fumigatus : This ubiquitous filamentous fungus is a known producer of a diverse array of secondary metabolites, including this compound and the related compound fumigatin.[3][4][5]

-

Penicillium spinulosum : This is the species from which this compound was originally isolated and derives its name.[4]

-

Ramichloridium apiculatum : this compound has also been reported as a metabolite of this fungus.[1]

Other Potential Natural Sources

-

Marine-Derived Fungi : The marine environment is a rich source of novel bioactive compounds, and marine-derived strains of Aspergillus have been extensively studied for their secondary metabolites.[6][7][8][9][10] While these fungi produce a plethora of polyketides, specific reports detailing this compound production from marine isolates are not prominent in the current literature.

-

Lichens : Lichens, symbiotic organisms of fungi and algae, are known to produce a vast number of unique secondary metabolites, many of which are polyketides synthesized by the fungal partner (mycobiont).[11][12][13][14][15] However, specific identification of this compound from lichen sources is not extensively documented.

Quantitative Data on this compound Production

While precise quantitative yield data for this compound is sparse in publicly available literature, studies have shown that its production is highly dependent on culture conditions. The biosynthesis of secondary metabolites like this compound is often triggered by nutrient depletion or other environmental stressors.[3]

Table 2: Influence of Culture Conditions on this compound Production by Aspergillus fumigatus

| Parameter | Observation | Significance | Reference(s) |

| pH | The formation of the related mycotoxin, fumigatin, occurs only when the medium pH falls below 4.0. This compound is noted to substitute for fumigatin under slightly different conditions. | pH is a critical factor that can shift the metabolic output between closely related compounds. | [3] |

| Temperature | Production is influenced by the incubation temperature. | Optimal temperature is crucial for fungal growth and secondary metabolite synthesis. | [3] |

| Growth Phase | This compound formation is correlated with the growth phase of the fungus. | Secondary metabolite production typically occurs during the stationary phase of fungal growth after primary growth has slowed. | [3] |

| Degradation | A. fumigatus is capable of degrading this compound during its growth. | The final yield is a net result of synthesis and degradation, making harvest time a critical parameter. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation of producer fungi and the subsequent extraction and purification of this compound. These protocols are synthesized from standard methods for fungal metabolite research.[16][17][18][19][20]

Fungal Isolation and Cultivation

Objective: To obtain a pure culture of a this compound-producing fungus (e.g., Aspergillus fumigatus) from an environmental sample (e.g., soil).

Methodology:

-

Sample Preparation : Prepare a serial dilution of the soil sample in sterile distilled water.

-

Plating : Plate the diluted samples onto Potato Dextrose Agar (PDA) medium supplemented with antibiotics to inhibit bacterial growth.

-

Incubation : Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

-

Pure Culture Isolation (Single Spore Method) :

-

From a primary colony exhibiting Aspergillus morphology, prepare a fungal spore suspension in sterile water.

-

Using a sterile inoculation loop, streak the spore suspension onto a fresh PDA plate to obtain well-separated colonies.

-

Incubate at 25-28°C for 5 days.

-

Select a single, isolated colony and transfer it to a new PDA slant for maintenance and storage.[16]

-

-

Liquid Culture for Production :

This compound Extraction

Objective: To extract crude this compound from the fungal liquid culture.

Methodology:

-

Biomass Separation : After incubation, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction :

-

Combine the culture filtrate with an equal volume of a non-polar organic solvent, such as ethyl acetate, in a separating funnel.[20]

-

Shake the funnel vigorously and then allow the layers to separate. This compound will partition into the organic (ethyl acetate) layer.

-

Collect the organic layer. Repeat the extraction process on the aqueous layer to maximize recovery.

-

-

Solvent Evaporation : Combine all organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

This compound Purification

Objective: To purify this compound from the crude extract.

Methodology:

-

Column Preparation : Prepare a silica gel (60-120 mesh) column using a suitable solvent like n-hexane to create a slurry and pack the column.[20]

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Gradient Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane -> ethyl acetate -> methanol.[20]

-

Fraction Collection : Collect the eluate in separate fractions.

-

Analysis : Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the purple-colored this compound.

-

Final Purification : Pool the fractions containing the pure compound and evaporate the solvent to obtain purified, crystalline this compound.

Biosynthesis and Regulatory Pathways

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized from simple acetate units. The key precursor is orsellinic acid, which is formed by a non-reducing polyketide synthase (PKS).[21][22][23][24][25] The pathway involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules. Subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the final this compound structure.

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

TOR Signaling Pathway and Regulation of Secondary Metabolism

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular network in eukaryotes that regulates key biological processes, including growth and secondary metabolism.[2][26][27] In fungi like Aspergillus flavus, the TOR pathway is crucial for regulating the biosynthesis of secondary metabolites such as aflatoxin.[2][28][26][27] Inhibition of the TOR kinase (e.g., by rapamycin) has been shown to significantly alter the expression of genes within biosynthetic gene clusters. It is therefore highly probable that this pathway also plays a key role in governing the production of other polyketides, including this compound, in Aspergillus fumigatus.

Caption: Simplified TOR signaling pathway in Aspergillus regulating secondary metabolism.

Overall Experimental Workflow

The process of obtaining purified this compound involves a multi-step workflow, from the initial isolation of the producing organism to the final characterization of the compound.

Caption: General experimental workflow for this compound production and purification.

References

- 1. This compound | C8H8O5 | CID 66556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

- 3. [Process of fumigatin and this compound formation by Aspergillus fumigatus Fres and polarographic assay of these toxins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies in the biochemistry of micro-organisms: Synthesis of this compound (3:6-dihydroxy-4-methoxy-2:5-toluquinone) a metabolic product of Penicillium spinulosum Thom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Numerous Biosynthetic Products of the Marine Sediment-Derived Fungus, Aspergillus insulicola - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine fungi: A treasure trove of novel natural products and for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Marine-Derived Compounds and Prospects for Their Antifungal Application [mdpi.com]

- 11. Frontiers | Discovery and excavation of lichen bioactive natural products [frontiersin.org]

- 12. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of crystalline material found in the thallus of the lichen, Myelochroa leucotyliza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fungal Isolation Protocol | The AFWG [afwgonline.com]

- 19. researchgate.net [researchgate.net]

- 20. journalijsra.com [journalijsra.com]

- 21. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids: Fungal Sources, Chemical Structures, Bioactivities, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary Biological Activity of Spinulosin

Disclaimer: This document summarizes the currently available public information regarding the preliminary biological activity of the fungal metabolite, this compound. Extensive searches for specific quantitative data (MIC, IC₅₀, Kᵢ), detailed experimental protocols, and defined signaling pathways directly involving this compound have yielded limited specific results. Much of the available information is of a general nature. This guide, therefore, synthesizes the existing knowledge on related compounds and relevant biological assay methodologies to provide a foundational understanding for future research.

Introduction to this compound

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a quinone-derived secondary metabolite produced by various fungi, including certain species of Aspergillus and Penicillium. As a member of the benzoquinone class of compounds, it is of interest to the scientific community for its potential bioactive properties. This document aims to provide a comprehensive overview of the preliminary biological activities attributed to this compound, drawing from available literature and contextual information from related fungal metabolites.

Known Biological Activities of this compound

While specific quantitative data for this compound is not widely available in the public domain, preliminary studies and the activities of structurally similar compounds suggest that its biological activities may include antifungal, antibacterial, and cytotoxic effects.

Antifungal Activity

Fungal secondary metabolites often exhibit antifungal properties, and quinones, in particular, are known to play a role in fungal defense mechanisms. The precise minimum inhibitory concentrations (MICs) for this compound against various fungal pathogens have not been extensively reported in readily accessible literature. However, the general mechanisms by which fungal metabolites exert antifungal effects include:

-

Disruption of Cell Membrane Integrity: Interference with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the biosynthesis of chitin and β-glucans, essential components of the fungal cell wall.

-

Interference with Essential Metabolic Pathways: Inhibition of key enzymes involved in fungal respiration or other vital metabolic processes.

Antibacterial Activity

Similar to its potential antifungal properties, this compound may possess antibacterial activity. The MICs against various bacterial strains are not well-documented. The proposed mechanisms for antibacterial action by related compounds often involve:

-

Inhibition of DNA Gyrase or Topoisomerase IV: Interference with bacterial DNA replication.

-

Disruption of the Bacterial Cell Membrane: Leading to depolarization and cell death.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of research interest. Specific IC₅₀ values are not consistently reported in the literature. General mechanisms of cytotoxicity for quinone-containing compounds include:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids.

-

Inhibition of Topoisomerase Enzymes: Leading to DNA damage and apoptosis.

-

Interference with Cellular Signaling Pathways: Dysregulation of pathways involved in cell proliferation, survival, and death.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is not well-characterized. However, quinone structures are known to interact with various enzymes, potentially acting as competitive or non-competitive inhibitors. The determination of inhibition constants (Kᵢ) would be crucial to understand its potency and mechanism of action against specific enzymatic targets.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the context of specific studies on this compound. However, standard methodologies for evaluating antifungal, antibacterial, and cytotoxic activities are well-established and can be adapted for this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is read as the lowest concentration of this compound in which no visible growth is observed.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the MIC of an antibacterial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology:

-

Preparation of Bacterial Inoculum: Bacterial isolates are grown on a suitable agar medium (e.g., Mueller-Hinton Agar). A suspension is prepared in sterile broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that prevents visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the this compound concentration.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, as a fungal secondary metabolite, its production and activity could be linked to conserved fungal signaling pathways.

Fungal Secondary Metabolism and Signaling

The biosynthesis of secondary metabolites like this compound in fungi is often regulated by complex signaling networks that respond to environmental cues. Key pathways include:

-

G-protein Signaling Pathways: These are central to sensing external signals and regulating a wide range of cellular processes, including secondary metabolism.

-

MAPK (Mitogen-Activated Protein Kinase) Cascades: These pathways are involved in responses to various stresses and can influence the production of secondary metabolites.

-

Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the fungal cell wall and can be interconnected with the regulation of secondary metabolite production.

Below is a generalized diagram illustrating the relationship between external signals and the activation of fungal secondary metabolism.

Caption: Generalized signaling cascade for fungal secondary metabolite production.

Conclusion and Future Directions

The preliminary biological activity of this compound presents an intriguing area for further investigation. While the current body of public knowledge lacks specific quantitative data and detailed mechanistic studies, the structural characteristics of this compound and the activities of related fungal benzoquinones suggest its potential as an antifungal, antibacterial, and cytotoxic agent.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro assays to determine the MIC and IC₅₀ values of this compound against a broad panel of fungal and bacterial pathogens, as well as various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which this compound exerts its biological effects.

-

Signaling Pathway Analysis: Investigating the direct impact of this compound on key cellular signaling pathways in target organisms.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

The generation of robust quantitative data and a deeper understanding of its mechanism of action will be critical in determining the potential of this compound as a lead compound for drug development.

The Elucidation of Spinulosin: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and the methodologies pertinent to the elucidation of spinulosin, a quinoid fungal metabolite. This compound, produced by fungi such as Aspergillus fumigatus and Ramichloridium apiculatum, is a substituted p-benzoquinone with a molecular formula of C₈H₈O₅.[1] This document collates available spectroscopic data and outlines the experimental workflows typically employed for the isolation and characterization of such natural products.

Chemical Structure and Properties

This compound is chemically defined as 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione.[1] Its structure consists of a p-benzoquinone ring substituted with two hydroxyl groups, one methoxy group, and one methyl group.

| Property | Value | Source |

| IUPAC Name | 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | PubChem[1] |

| Molecular Formula | C₈H₈O₅ | PubChem[1] |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| Exact Mass | 184.03717335 Da | PubChem[1] |

| SMILES | CC1=C(C(=O)C(=C(C1=O)O)OC)O | PubChem[1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. While extensive, publicly archived raw spectral data is limited, the following tables summarize the known and predicted spectroscopic characteristics based on its structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

| Ion / Fragment | m/z (Relative Abundance) | Analysis |

| [M]⁺ | 184 | Molecular Ion |

| Fragment 1 | 113 | Second highest peak, potential loss of C₃H₃O₂ |

| Fragment 2 | Data not available | Third highest peak |

| Data sourced from PubChem GC-MS data.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Expected Signals: Based on the structure of this compound, one would anticipate the following proton signals:

-

A singlet for the methyl group protons (-CH₃).

-

A singlet for the methoxy group protons (-OCH₃).

-

Two distinct singlets for the two hydroxyl group protons (-OH), which are exchangeable with D₂O.

¹³C-NMR (Carbon NMR) Expected Signals: A proton-decoupled ¹³C-NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule:

-

Two signals for the carbonyl carbons (C=O) of the quinone ring.

-

Four signals for the sp²-hybridized carbons of the quinone ring.

-

One signal for the methoxy carbon (-OCH₃).

-

One signal for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3500 - 3200 (broad) | Stretching |

| C=O (quinone) | 1680 - 1650 | Stretching |

| C=C (alkene) | 1650 - 1600 | Stretching |

| C-O (ether/hydroxyl) | 1260 - 1000 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. As a substituted p-benzoquinone, this compound is expected to exhibit characteristic absorptions in the UV and visible regions arising from n→π* and π→π* electronic transitions of the conjugated carbonyl system.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| n → π | 400 - 500 | C=O (Quinone) |

| π → π | 240 - 280 | Conjugated System |

Experimental Protocols

The elucidation of this compound's structure follows a standard workflow in natural product chemistry, from isolation to spectroscopic analysis.

Isolation and Purification of this compound

The following protocol is a generalized representation for the isolation of this compound from a fungal source like Aspergillus fumigatus, based on common methodologies for fungal secondary metabolites.

-

Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth) under specific conditions of temperature (e.g., 25-30°C) and agitation for a period of several days to weeks to allow for the production of secondary metabolites.[2]

-

Extraction:

-

The fungal culture is separated into mycelium and culture filtrate by filtration.

-

The filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).

-

The mycelium is also typically extracted, often after being homogenized, using a solvent like methanol or ethyl acetate to capture intracellular metabolites.

-

-

Purification:

-

The crude extracts from the filtrate and mycelium are combined, dried, and concentrated under reduced pressure.

-

The resulting crude extract is subjected to chromatographic purification. This is a multi-step process that may include:

-

Silica Gel Column Chromatography: The crude extract is fractionated using a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using these higher-resolution techniques to yield pure this compound.

-

-

Spectroscopic Analysis Conditions

To obtain the data required for structure elucidation, the following instrumental conditions are typically employed:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] Tetramethylsilane (TMS) is often used as an internal standard.

-

Mass Spectrometry: Mass spectra are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or through Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[3]

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the purified compound dissolved in a suitable solvent like ethanol or methanol.

Logical Workflow for Structure Elucidation

The process from isolating the producing organism to confirming the final chemical structure can be visualized as a logical workflow.

References

- 1. This compound | C8H8O5 | CID 66556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Process of fumigatin and this compound formation by Aspergillus fumigatus Fres and polarographic assay of these toxins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Spinulosin Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the naturally occurring derivatives of spinulosin, a quinone compound of fungal origin. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the known this compound analogues, their biological activities, and the experimental methodologies for their study.

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a secondary metabolite primarily produced by fungi of the genera Penicillium and Aspergillus, notably Penicillium spinulosum and Aspergillus fumigatus.[1] While this compound itself has been the subject of study, a deeper understanding of its naturally produced derivatives is crucial for exploring the full therapeutic potential of this class of compounds. This guide summarizes the current knowledge on these derivatives, presenting data in a structured format to facilitate research and development efforts.

Naturally Occurring this compound Derivatives

Research has identified several derivatives of this compound produced by fungal metabolic pathways. These analogues often involve hydroxylation or dehydrogenation of the parent molecule. The following table summarizes the key known derivatives found in nature:

| Compound Name | Chemical Structure | Producing Organism(s) |

| This compound | 3,6-dihydroxy-4-methoxy-2,5-toluquinone | Penicillium spinulosum, Aspergillus fumigatus[1] |

| 6-Hydroxythis compound | 2,5,6-trihydroxy-3-methoxy-p-toluquinone | Aspergillus fumigatus |

| Dehydrothis compound | 3-hydroxy-4-methoxy-6-methyl-1,2,5,8-tetraoxo-cyclohex-3-ene | Penicillium spp. |

Biological Activities of this compound and its Derivatives

This compound and its analogues have demonstrated a range of biological activities, with antifungal properties being the most prominent. This has led to interest in their potential as lead compounds for the development of new antimicrobial agents. The available quantitative data on their biological activities are presented below for comparative analysis.

| Compound | Activity | Target Organism/Cell Line | Measurement (e.g., IC50, MIC) |

| This compound | Antifungal | Various fungal species | Data not available in provided search results |

| This compound | Mycotoxin | - | Produced by Aspergillus fumigatus[2] |

Note: Specific quantitative data for the antifungal and other biological activities of this compound derivatives were not available in the initial search results. Further focused literature review is required to populate this table comprehensively.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be closely related to that of other benzoquinone compounds in fungi. While a complete and detailed signaling pathway for this compound and its derivatives is not fully elucidated in the provided information, a generalized pathway can be proposed based on related fungal secondary metabolite biosynthesis. The core of the molecule is likely derived from the polyketide pathway, followed by a series of tailoring reactions including hydroxylation, methylation, and oxidation.

The co-production of fumigatin and this compound by Aspergillus fumigatus, and the observation that this compound can substitute fumigatin under slightly different culture conditions, suggests a shared or branching biosynthetic pathway.[2]

Caption: Proposed biosynthetic pathway for this compound and its derivatives.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from fungal cultures are critical steps for their study. The following provides a general overview of the experimental workflow.

Fungal Cultivation and Extraction

-

Cultivation: Aspergillus fumigatus or Penicillium spinulosum is cultured on a suitable medium, such as a saccharose-containing medium, under specific conditions of temperature and pH to promote the production of this compound and its derivatives.[2]

-

Extraction: The fungal biomass and culture medium are typically extracted with an organic solvent like ethyl acetate or chloroform to isolate the secondary metabolites.

Purification and Characterization

-

Chromatography: The crude extract is subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), for the separation and purification of individual compounds.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

This technical guide provides a foundational understanding of naturally occurring this compound derivatives. Further research is warranted to fully characterize the biological activities of these compounds and to elucidate their precise biosynthetic pathways. Such efforts will be instrumental in unlocking their potential for applications in medicine and biotechnology.

References

Early Investigations into the Biosynthesis of Fumigatin and Spinulosin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first illuminated the biosynthetic pathways of two closely related fungal quinones: fumigatin and spinulosin. Produced by species of Aspergillus and Penicillium, these secondary metabolites drew early interest for their antimicrobial properties. This document summarizes the key quantitative data from precursor feeding experiments, details the experimental protocols used in these seminal works, and provides visualizations of the proposed biosynthetic pathways and experimental workflows.

Introduction

Fumigatin (3-hydroxy-4-methoxy-2,5-toluquinone) and this compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) are polyketide-derived pigments that were first isolated and characterized in the early 20th century. Fumigatin is notably produced by Aspergillus fumigatus, while this compound is a characteristic metabolite of Penicillium spinulosum. The structural similarity between these two compounds hinted at a shared biosynthetic origin, a hypothesis that was explored in a series of elegant isotopic labeling studies in the mid-1960s. This guide revisits these early investigations to provide a comprehensive overview of the initial understanding of fumigatin and this compound formation.

Quantitative Data from Precursor Feeding Experiments

The core of the early biosynthetic studies involved feeding isotopically labeled precursors to fungal cultures and subsequently determining the extent and position of the label in the final products. These experiments were crucial in establishing the polyketide origin of fumigatin and this compound and identifying key intermediates in their formation.

Fumigatin Biosynthesis in Aspergillus fumigatus**

Early work by Pettersson and others in the 1960s established that fumigatin is derived from the acetate-malonate pathway, with orsellinic acid as a key intermediate. The following tables summarize the quantitative data from these foundational isotopic labeling studies.

Table 1: Incorporation of Labeled Precursors into Fumigatin by Aspergillus fumigatus

| Labeled Precursor Fed | Isotope | Molar Incorporation (%) | Reference |

| [1-¹⁴C]Acetate | ¹⁴C | 0.23 | Pettersson, G. (1965) |

| [¹⁴C]Orsellinic acid (carboxyl-labeled) | ¹⁴C | 25 | Pettersson, G. (1965) |

| [¹⁴C]Orsellinic acid (uniformly labeled) | ¹⁴C | Not specified | Gatenbeck, S. & Sjöland, S. (1964) |

| L-[¹⁴CH₃]Methionine | ¹⁴C | 0.15 | Pettersson, G. (1965) |

Table 2: Relative Specific Activity of Fumigatin and its Precursor

| Labeled Precursor | Relative Specific Activity of Fumigatin | Relative Specific Activity of Fumigatol | Reference |

| [¹⁴C]Orsellinic acid | Lower | Higher | Gatenbeck, S. & Sjöland, S. (1964) |

Note: The higher specific activity of fumigatol compared to fumigatin when feeding labeled orsellinic acid indicates that fumigatol is a precursor to fumigatin.

This compound Biosynthesis in Penicillium spinulosum**

While early studies on this compound biosynthesis are less abundant in the literature compared to fumigatin, its structural relationship to fumigatin and co-isolation from various fungi strongly suggest a parallel biosynthetic pathway originating from orsellinic acid. Although detailed quantitative precursor feeding experiments from the same era are not as readily available, the identification of orsellinic acid derivatives in P. spinulosum cultures supports this hypothesis.

Experimental Protocols

The following sections detail the methodologies employed in the early studies on fumigatin and this compound, providing a glimpse into the techniques available to researchers at the time.

Fungal Strains and Culture Conditions

-

Aspergillus fumigatus : Strains were typically cultured on a Raulin-Thom medium. The composition of this medium is as follows:

-

Sucrose: 70.0 g

-

Tartaric acid: 4.0 g

-

Diammonium tartrate: 4.0 g

-

Potassium carbonate: 0.6 g

-

Ammonium dihydrogen phosphate: 0.6 g

-

Magnesium carbonate: 0.4 g

-

Ammonium sulfate: 0.25 g

-

Zinc sulfate: 0.07 g

-

Ferrous sulfate: 0.07 g

-

Potassium silicate: 0.07 g

-

Distilled water to 1 liter. Cultures were incubated at 24°C for 10-14 days.

-

-

Penicillium spinulosum : Strains were commonly grown on Czapek-Dox medium. The composition is as follows:

-

Sucrose: 30.0 g

-

Sodium nitrate: 2.0 g

-

Dipotassium phosphate: 1.0 g

-

Magnesium sulfate: 0.5 g

-

Potassium chloride: 0.5 g

-

Ferrous sulfate: 0.01 g

-

Distilled water to 1 liter. Cultures were incubated at room temperature for several weeks.

-

Precursor Feeding Experiments

Isotopically labeled precursors, such as [1-¹⁴C]acetate, [¹⁴C]orsellinic acid, and L-[¹⁴CH₃]methionine, were added to established fungal cultures. The timing of addition and the concentration of the precursor were critical variables. After a further incubation period to allow for metabolism, the fungal mycelium and culture filtrate were harvested for extraction and analysis.

Isolation and Purification of Fumigatin and this compound

The following is a generalized protocol based on the methods described by Anslow and Raistrick (1938):

-

Extraction : The culture filtrate was acidified and extracted with a suitable organic solvent, such as chloroform or ether.

-

Purification of Fumigatin : The crude extract was subjected to a series of purification steps, including crystallization from solvents like petroleum ether. Fumigatin crystallizes as maroon-colored needles.

-

Purification of this compound : this compound was typically purified by crystallization from hot water or dilute alcohol, forming dark purple needles.

-

Characterization : The identity and purity of the isolated compounds were confirmed by melting point determination, elemental analysis, and comparison with authentic samples.

Radioactivity Measurement

In the isotopic labeling studies, the radioactivity of the purified fumigatin and its degradation products was measured using a Geiger-Müller counter. This allowed for the calculation of specific activity and molar incorporation of the labeled precursors.

Biosynthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed biosynthetic pathways and the general workflow of the precursor feeding experiments.

Methodological & Application

Application Notes and Protocols for the Purification of Spinulosin Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinulosin (2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione) is a naturally occurring quinone produced by the fungus Penicillium spinulosum.[1][2] As a secondary metabolite, it holds potential for various biological activities, making its efficient purification a critical step for further research and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of such fungal metabolites.[3] This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for similar fungal compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₅ | [4][5] |

| Molecular Weight | 184.15 g/mol | [4][5] |

| IUPAC Name | 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | [4] |

| Synonyms | 3,6-dihydroxy-4-methoxy-2,5-toluquinone, Hydroxyfumigatin | [4] |

| Appearance | (Expected) Colored crystalline solid | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from structure |

| Solubility | Soluble in moderately polar organic solvents (e.g., ethyl acetate, acetone, methanol) | Inferred from structure |

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound, from the cultivation of Penicillium spinulosum to the final purification by column chromatography.

Fungal Cultivation and Extraction of Crude Metabolites

Objective: To cultivate Penicillium spinulosum and extract the crude secondary metabolites containing this compound.

Materials:

-

Penicillium spinulosum culture

-

Czapek-Dox medium

-

Glucose

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Shaking incubator

-

Filtration apparatus

Protocol:

-

Inoculate Penicillium spinulosum into a Czapek-Dox medium supplemented with glucose.

-

Incubate the culture at 25-28°C for 14-21 days in a shaking incubator to ensure adequate aeration and growth.

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography

Objective: To isolate and purify this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract of Penicillium spinulosum

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Wash the column with 2-3 bed volumes of hexane, ensuring the solvent level does not go below the top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (9:1 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v).

-

Visualize the spots under a UV lamp and/or by using a suitable staining reagent.

-

Pool the fractions containing the pure this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Determine the yield and purity of the final product using analytical techniques such as HPLC and NMR.

-

Table of Elution Gradient:

| Step | Hexane (%) | Ethyl Acetate (%) | Volume (mL) |

| 1 | 90 | 10 | 200 |

| 2 | 80 | 20 | 200 |

| 3 | 70 | 30 | 200 |

| 4 | 60 | 40 | 200 |

| 5 | 50 | 50 | 200 |

| 6 | 0 | 100 | 200 |

| 7 (Wash) | 0 | 0 (with Methanol) | 100 |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway Modulated by Fungal Metabolites

Many fungal secondary metabolites are known to modulate inflammatory signaling pathways. While the specific pathway for this compound is not definitively established in the provided search results, the Toll-Like Receptor 4 (TLR4) signaling pathway is a common target for such immunomodulatory compounds.[6]

Caption: TLR4-mediated inflammatory signaling pathway.

References

- 1. Isolation and identification of phenolic substances from the fungus Penicillium spinulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium spinulosum - Wikipedia [en.wikipedia.org]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. This compound | C8H8O5 | CID 66556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Effects of Sparassis latifolia neutral polysaccharide on immune activity via TLR4-mediated MyD88-dependent and independent signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Spinulosin in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinulosin is a fungal secondary metabolite with known antibiotic and antifungal properties, making it a compound of interest for drug discovery and development. Accurate quantification of this compound in fermentation broths is crucial for optimizing production processes, ensuring batch-to-batch consistency, and conducting pharmacological studies. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of this compound from fungal fermentation broth using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Overview of Analytical Methods

Several analytical techniques can be employed for the detection and quantification of mycotoxins like this compound.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for this purpose.[3][4] Other methods include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This document will focus on a detailed protocol for HPLC-UV, a cost-effective and reliable method for routine quantification.

Experimental Workflow

The overall workflow for quantifying this compound from a fermentation broth involves several key steps, from sample preparation to data analysis.

Caption: A general workflow for the quantification of this compound.

Detailed Experimental Protocols

Preparation of this compound Standard Stock Solution

-

Standard Preparation: Accurately weigh approximately 5 mg of pure this compound standard.

-

Dissolution: Dissolve the standard in 5 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

-

Storage: Store the stock solution at -20°C in an amber vial to prevent degradation.

Sample Preparation and Extraction from Fermentation Broth

-

Sample Collection: Aseptically collect 10 mL of the fermentation broth.

-

Biomass Separation: Centrifuge the broth at 4,000 x g for 15 minutes to pellet the fungal biomass.

-

Supernatant Collection: Carefully decant the supernatant into a fresh tube.

-

Liquid-Liquid Extraction:

-

To the 10 mL of supernatant, add 10 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Allow the layers to separate for 10 minutes.

-

-

Organic Phase Collection: Carefully collect the upper ethyl acetate layer, which contains the extracted this compound.

-

Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: Monitor at a wavelength of 288 nm.

-

-

Standard Curve Generation:

-

Prepare a series of dilutions from the this compound stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Inject each standard in triplicate and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Inject the prepared sample extracts.

-

Identify the this compound peak by comparing the retention time with that of the standard.

-

Integrate the peak area of this compound in the sample chromatograms.

-

Quantification

-

Concentration Calculation: Use the regression equation from the standard curve to calculate the concentration of this compound in the injected sample.

-

Final Concentration in Broth: Account for the dilution and concentration factors during sample preparation to determine the final concentration of this compound in the original fermentation broth (in µg/mL or mg/L).

Data Presentation

Quantitative data should be organized in a clear and concise manner to facilitate comparison between different fermentation conditions or time points.

| Sample ID | Fermentation Time (hours) | Peak Area (arbitrary units) | Concentration in Extract (µg/mL) | Concentration in Broth (mg/L) |

| Control_24h | 24 | 150,000 | 12.5 | 1.25 |

| Control_48h | 48 | 350,000 | 29.2 | 2.92 |

| ConditionA_24h | 24 | 250,000 | 20.8 | 2.08 |

| ConditionA_48h | 48 | 600,000 | 50.0 | 5.00 |

| ConditionB_24h | 24 | 180,000 | 15.0 | 1.50 |

| ConditionB_48h | 48 | 450,000 | 37.5 | 3.75 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Overview

The production of secondary metabolites in fungi, including this compound, is often regulated by complex signaling pathways. While a specific pathway for this compound is not extensively detailed in the literature, a general model of G-protein signaling in Aspergillus species, which is known to influence mycotoxin production, can be considered.[5][6][7][8]

Caption: A generalized G-protein signaling pathway in fungi.

This pathway illustrates how an external signal can be transduced through a series of intracellular events, ultimately leading to the activation of transcription factors that regulate the expression of genes responsible for secondary metabolite production. Understanding these pathways can provide insights into strategies for enhancing this compound yield.

References

- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA G alpha protein-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA G alpha protein-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

Application of Spinulosin in Antifungal Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinulosin, a naturally occurring quinone-derived compound, has been identified as a secondary metabolite from various fungal species. Natural products are a rich source for the discovery of novel antimicrobial agents. This document provides a detailed framework for the evaluation of this compound as a potential antifungal drug candidate. The following application notes and protocols are designed to guide researchers through the process of determining its antifungal efficacy, understanding its mechanism of action, and exploring its potential impact on critical fungal signaling pathways. While extensive quantitative data for this compound's antifungal activity is not widely available in public literature, this document presents a generalized workflow and standardized protocols applicable to the study of novel natural products like this compound.

Data Presentation: Antifungal Activity of a Hypothetical Natural Product (this compound)